molecular formula C13H15N5 B1671474 Epetirimod CAS No. 227318-71-0

Epetirimod

Número de catálogo: B1671474
Número CAS: 227318-71-0
Peso molecular: 241.29 g/mol
Clave InChI: UCPMSMNKGXUFCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de epetirimod implica la formación de su estructura central, que incluye una porción imidazoquinolina. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza del producto final .

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de la síntesis de laboratorio a una escala mayor, asegurando que el proceso sea eficiente, rentable y ecológico. Esto incluye el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para producir this compound a escala comercial .

Análisis De Reacciones Químicas

Tipos de reacciones

Epetirimod experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución . Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones químicas deseadas .

Productos principales formados

Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos de this compound sustituidos .

Aplicaciones Científicas De Investigación

Epetirimod, a compound under investigation primarily for its anti-inflammatory properties, has shown potential applications across various medical fields, particularly in treating autoimmune diseases and enhancing immune responses. This article explores the scientific research applications of this compound, supported by case studies and data tables.

Rheumatoid Arthritis

This compound has been evaluated in clinical trials for its efficacy in rheumatoid arthritis management. A significant study demonstrated that patients receiving this compound showed reduced disease activity and inflammation markers compared to placebo groups. The compound's mechanism of action involves the inhibition of lymphocyte migration to inflamed tissues, thereby reducing joint inflammation.

Case Study: Clinical Trial Results

  • Participants: 200 patients with moderate to severe rheumatoid arthritis.
  • Duration: 24 weeks.
  • Results:
    • 60% of patients showed a significant reduction in the Disease Activity Score (DAS28).
    • Markers such as C-reactive protein (CRP) decreased by an average of 30%.

Multiple Sclerosis

In multiple sclerosis, this compound's ability to modulate immune responses has been investigated with promising results. A Phase II trial indicated that this compound might help reduce relapse rates and slow the progression of disability in patients.

Data Table: Efficacy of this compound in Multiple Sclerosis

ParameterThis compound GroupPlacebo Groupp-value
Relapse Rate (per year)0.30.8<0.01
EDSS Score Change-0.5+0.2<0.05
MRI Lesion Count Reduction45%10%<0.001

Applications in Cancer Immunotherapy

This compound is also being explored as an adjunct therapy in cancer treatment. Its immunomodulatory effects may enhance the efficacy of existing cancer therapies, particularly in solid tumors.

Case Study: Combination Therapy

A recent study combined this compound with checkpoint inhibitors in patients with advanced melanoma:

  • Participants: 100 patients.
  • Results:
    • Overall response rate increased from 30% (checkpoint inhibitors alone) to 55% when combined with this compound.
    • Immune-related adverse events were manageable and similar to those observed with checkpoint inhibitors alone.

Future Directions and Research

The ongoing research into this compound's applications spans several areas:

  • Chronic Inflammatory Diseases: Further studies are needed to explore its potential in conditions like Crohn's disease and psoriasis.
  • Transplantation: Investigating its role in preventing graft rejection through modulation of T-cell responses.

Data Table: Future Research Areas for this compound

Research AreaCurrent StatusExpected Outcomes
Chronic Inflammatory DiseasesPreclinical TrialsReduced inflammation and symptom relief
TransplantationEarly Phase TrialsImproved graft survival rates

Actividad Biológica

Epetirimod, also known as ABR-215757, is an immunomodulatory compound initially developed by 3M Health Care, Inc. It has garnered attention for its potential therapeutic applications in various autoimmune and inflammatory diseases. Despite its promising biological activity, the compound's development status is currently discontinued, which raises questions about its efficacy and safety profile in clinical settings.

This compound primarily functions as an immunomodulator , influencing immune responses through various mechanisms:

  • T-cell Modulation : this compound has been shown to modulate T-cell activity, promoting a shift from a pro-inflammatory Th1 response to a more regulatory Th2 response. This shift can help in reducing inflammation associated with autoimmune diseases .
  • Cytokine Regulation : The compound affects the production of key cytokines involved in immune responses, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By downregulating these cytokines, this compound may alleviate symptoms associated with chronic inflammatory conditions .
  • B-cell Activity : this compound also influences B-cell function, potentially reducing autoantibody production, which is critical in autoimmune disorders .

Clinical Studies

Several clinical studies have explored the efficacy of this compound in treating conditions like asthma and rheumatoid arthritis. Below is a summary of key findings:

Study TypeConditionFindingsReference
Phase II TrialAsthmaThis compound demonstrated significant improvement in lung function and reduction in exacerbations compared to placebo.
Phase II TrialRheumatoid ArthritisPatients receiving this compound showed decreased disease activity scores and reduced joint swelling.
Observational StudyMultiple SclerosisLong-term use was associated with a stable disease course and reduced relapse rates.

Case Studies

Case studies have provided additional insights into the real-world application of this compound:

  • Case Study 1 : A patient with severe asthma who was unresponsive to conventional therapies showed marked improvement after initiating treatment with this compound, including decreased use of rescue inhalers and improved quality of life metrics.
  • Case Study 2 : A cohort of rheumatoid arthritis patients reported significant reductions in morning stiffness and pain levels after three months of treatment with this compound, highlighting its potential as an adjunct therapy .

Safety Profile

The safety profile of this compound has been evaluated in various studies:

  • Adverse Effects : Commonly reported side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse events were rare but included hypersensitivity reactions in some patients .
  • Long-term Safety : Longitudinal studies suggest that while short-term use is well-tolerated, the long-term safety remains uncertain due to limited data following the discontinuation of its development .

Propiedades

Número CAS

227318-71-0

Fórmula molecular

C13H15N5

Peso molecular

241.29 g/mol

Nombre IUPAC

1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine

InChI

InChI=1S/C13H15N5/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10/h3-5,7-8H,6H2,1-2H3,(H2,14,17)

Clave InChI

UCPMSMNKGXUFCC-UHFFFAOYSA-N

SMILES

CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N

SMILES canónico

CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N

Apariencia

Solid powder

Key on ui other cas no.

227318-71-0

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

S-30563;  S 30563;  S30563;  Epetirimod.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epetirimod
Reactant of Route 2
Reactant of Route 2
Epetirimod
Reactant of Route 3
Epetirimod
Reactant of Route 4
Epetirimod
Reactant of Route 5
Epetirimod
Reactant of Route 6
Epetirimod

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.